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cat. No.: B2930275

An In-depth Technical Guide to 3-[4-(acetylamino)phenyl]acrylic Acid (CAS 7152-04-7)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 3-[4-(acetylamino)phenyl]acrylic
acid (also known as 4-acetamidocinnamic acid), CAS Number 7152-04-7. This compound is a
member of the cinnamic acid family, a class of molecules widely recognized for their diverse
biological activities and utility as synthetic scaffolds. This document details the compound's
physicochemical properties, provides an in-depth analysis of its spectroscopic characteristics,
outlines a reliable synthesis protocol, and discusses its applications as a pivotal intermediate in
research and drug development. This guide is intended for researchers, medicinal chemists,
and process development scientists who require a thorough understanding of this versatile
chemical building block.

Molecular Identity and Physicochemical Properties

3-[4-(acetylamino)phenyl]acrylic acid is a derivative of cinnamic acid featuring an acetamido
group at the para-position of the phenyl ring. This substitution significantly influences its
electronic properties and potential for further chemical modification.

Chemical Structure
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The structure consists of a core phenyl ring substituted with an acrylic acid moiety and an N-
acetyl group. The acrylic acid side chain typically exists in the more stable trans (E)
configuration.

Caption: Figure 1. Chemical Structure of 3-[4-(acetylamino)phenyl]acrylic acid.

Core Properties

The key identifiers and physicochemical properties are summarized below. It is noteworthy that
while this compound is commercially available as a synthetic reagent, extensive
characterization data such as a specific melting point and pKa are not widely reported in the
literature, underscoring its primary role as an intermediate rather than a final product.[1]
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Property Value Source(s)
CAS Number 7152-04-7 [2][3]
Molecular Formula C11H11NOs [2]
Molecular Weight 205.21 g/mol [2]
(E)-3-(4-
IUPAC Name acetamidophenyl)prop-2-enoic ~ N/A
acid

4-Acetamidocinnamic acid, N-
Synonyms o o [4]
Acetyl-p-aminocinnamic acid

Typically an off-white to pale )
Appearance ) General Supplier Data
yellow solid

Data not consistently reported
] ] in literature. Expected to be
Melting Point o N/A
>200 °C based on similar

structures.

Expected to be sparingly
B soluble in water; soluble in
Solubility ) ) Inferred from structure
polar organic solvents like

DMSO, DMF, and alcohols.

Not experimentally reported.
Estimated to be ~4.5, similar to
other cinnamic acids,
pKa ) Inferred from structure[5]
influenced by the electron-
donating nature of the

acetamido group.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of 3-[4-
(acetylamino)phenyl]acrylic acid. The following sections detail the expected spectral features
based on its functional groups and data from analogous compounds.[6][7]
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Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the molecule's functional groups. The key
vibrational bands are highly characteristic.
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Wavenumber
(cm™)

Vibration Type

Functional Group

Rationale

3300-3200

N-H Stretch

Amide

The secondary amide
N-H bond shows a
characteristic

stretching frequency.

3300-2500

O-H Stretch (broad)

Carboxylic Acid

Extensive hydrogen
bonding in the
carboxylic acid dimer
results in a very broad

absorption band.

~1690

C=0 Stretch

Carboxylic Acid

Carbonyl of the acid,
typically at a lower
frequency due to
conjugation with the
C=C bond and phenyl

ring.

~1665

C=0 Stretch (Amide I)

Amide

The amide carbonyl
stretch is a strong,

characteristic band.

~1625

C=C Stretch

Alkene

Conjugation with the
phenyl ring and
carbonyl group lowers
the frequency of the

alkene stretch.

~1595, ~1510

C=C Stretch

Aromatic Ring

Characteristic skeletal
vibrations of the

benzene ring.

~1540

N-H Bend (Amide II)

Amide

A characteristic band

for secondary amides,
resulting from a mix of
N-H bending and C-N

stretching.
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The out-of-plane bend

for a trans-

disubstituted alkene is
~980 =C-H Bend Trans Alkene

a strong,

diagnostically useful

peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation. The expected spectra in a
solvent like DMSO-de are detailed below.

IH NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative, with
distinct signals for each proton environment.

© 2025 BenchChem. All rights reserved. 6/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2930275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift

Multiplicity
(3, ppm)

Integration

Proton
Assignment

Rationale

~12.3 Broad Singlet

1H

-COOH

The acidic proton
is typically
deshielded and
often broad due
to chemical

exchange.

~10.2 Singlet

1H

-NH-

The amide
proton signal is a

sharp singlet.

~7.65 Doublet

2H

Ar-H (ortho to

acrylic)

These aromatic
protons are
deshielded by
the adjacent
acrylic acid
group. They
appear as a
doublet due to
coupling with
their meta

neighbors.

Doublet, J = 16
Hz

~7.55

1H

Ar-CH=

The vinyl proton
alpha to the
aromatic ring is
deshielded and
split into a
doublet by the
other vinyl
proton. The large
coupling
constant
confirms the

trans geometry.
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~7.50 Doublet 2H

Ar-H (ortho to

amide)

These aromatic
protons are
shielded relative
to their
counterparts and
appear as a
doublet.

Doublet, J = 16
~6.45 1H
Hz

=CH-COOH

The vinyl proton
beta to the
aromatic ring is
less deshielded
and is split into a
doublet by the
alpha vinyl

proton.

~2.05 Singlet 3H

-CHs

The methyl
protons of the
acetyl group
appear as a

sharp singlet.

13C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton of the molecule.
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Chemical Shift (6, ppm) Carbon Assignment Rationale

The amide carbonyl carbon is
~168.5 Amide C=0 characteristically found in this

region.

The acid carbonyl carbon is

~167.5 Carboxylic Acid C=0 ) ]

also highly deshielded.

The vinyl carbon attached to
~142.0 Ar-CH= _

the phenyl ring.

The aromatic carbon atom
~141.5 Ar-C-NH bonded to the nitrogen of the

amide group.
~129.5 Ar-CH (ortho to acrylic) Aromatic methine carbons.

The aromatic carbon atom
~129.0 Ar-C-CH= bonded to the acrylic acid

group.

The vinyl carbon attached to
~119.0 =CH-COOH _ _

the carboxylic acid group.

_ Aromatic methine carbons,

~118.5 Ar-CH (ortho to amide) ) )

shielded by the amide group.

The methyl carbon of the
~24.0 -CHs

acetyl group.

Mass Spectrometry (MS)

Electron lonization (El) mass spectrometry would be expected to show a clear molecular ion
peak (M*) and predictable fragmentation patterns.

e Molecular lon (M*): m/z = 205
o Key Fragments:

o m/z =188 [M - OH]*: Loss of a hydroxyl radical.
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o m/z =163 [M - C2H20]*: Loss of ketene from the acetyl group.
o m/z =146 [M - COOH - CHs]*: Loss of the carboxyl group and a methyl radical.

o m/z = 120: Corresponding to the 4-vinylaniline cation radical.

Synthesis Protocol: Knoevenagel-Doebner
Condensation

The most direct and reliable synthesis of 3-[4-(acetylamino)phenyl]acrylic acid is via the
Knoevenagel-Doebner condensation.[8] This reaction involves the condensation of 4-
acetamidobenzaldehyde with malonic acid, catalyzed by a base, followed by in-situ
decarboxylation.[4]

Causality and Mechanistic Insight

The Knoevenagel-Doebner condensation is a cornerstone of C-C bond formation.[9]

o Catalyst Role: Pyridine serves as both a weakly basic solvent and catalyst. Piperidine, a
stronger secondary amine base, is added in catalytic amounts to deprotonate malonic acid,
forming a nucleophilic enolate.[10]

o Condensation: This enolate attacks the electrophilic carbonyl carbon of 4-
acetamidobenzaldehyde.

o Dehydration & Decarboxylation: The resulting aldol-type adduct readily dehydrates to form a
more stable, conjugated system. When heated in pyridine, the intermediate dicarboxylic acid
undergoes decarboxylation to yield the final trans-cinnamic acid derivative.[8]
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Reagents:
- 4-Acetamidobenzaldehyde
- Malonic Acid
- Pyridine (Solvent)
- Piperidine (Catalyst)

Step 1: Dissolution
Dissolve 4-acetamidobenzaldehyde and malonic acid in pyridine in a reaction flask.

Step 2: Catalyst Addition
Add a catalytic amount of piperidine to initiate the reaction.

Step 3: Reaction
Heat the mixture under reflux (e.g., 70-90°C) for several hours to drive condensation and decarboxylation.

Step 4: Work-up
Cool the reaction mixture and pour into cold, dilute HCI (aq).

Step 5: Isolation
Collect the precipitated solid product by vacuum filtration.

Step 6: Purification
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure product.

Figure 2. Synthesis Workflow via Knoevenagel-Doebner Condensation

Click to download full resolution via product page

Caption: Figure 2. Synthesis Workflow via Knoevenagel-Doebner Condensation.

Step-by-Step Experimental Protocol
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This protocol is a self-validating system; successful execution will yield a product whose
spectroscopic data matches the profile described in Section 2.0.

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 4-acetamidobenzaldehyde (1.0 eq) and malonic acid (1.3 eq).

e Solvent Addition: Add anhydrous pyridine (approx. 3-4 mL per gram of aldehyde) to dissolve
the solids.

» Catalyst Addition: Add piperidine (approx. 0.1 eq) to the mixture.

e Heating: Heat the reaction mixture to reflux (approx. 90°C) and maintain for 3-5 hours.
Monitor the reaction progress by TLC (e.g., using 1:1 ethyl acetate:hexanes), observing the
consumption of the aldehyde.

» Quenching and Precipitation: After cooling to room temperature, slowly pour the dark
reaction mixture into a beaker containing a stirred solution of cold 10% aqueous hydrochloric
acid. A solid precipitate should form immediately.

« |solation: Allow the suspension to stir in an ice bath for 30 minutes to ensure complete
precipitation. Collect the solid by vacuum filtration.

e Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH
paper.

e Drying and Purification: Dry the crude product in a vacuum oven. For higher purity,
recrystallize the solid from an ethanol/water mixture.

Applications in Research and Drug Development

While specific FDA-approved applications for 3-[4-(acetylamino)phenyl]acrylic acid are not
documented, its value lies in its role as a versatile synthetic intermediate. The cinnamic acid
scaffold is a "privileged structure” in medicinal chemistry, appearing in numerous compounds
with significant biological activity.[7][11][12]

Role as a Synthetic Intermediate
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The molecule possesses three key handles for chemical modification: the carboxylic acid, the
alkene, and the aromatic ring, making it an ideal starting point for building more complex
molecules.[13]

o Carboxylic Acid: Can be readily converted into esters, amides, or acid chlorides, allowing for
linkage to other molecules or pharmacophores.[14]

+ Alkene: Can undergo hydrogenation to produce the saturated propanoic acid derivative or be
subjected to various addition reactions.

+ Aromatic Ring: The acetamido group can be hydrolyzed back to a primary amine, which can
then be used in a wide range of reactions (e.g., diazotization, amide coupling, reductive
amination).

This versatility makes it a key building block for creating libraries of compounds for high-
throughput screening in drug discovery programs.[15]

3-[4-(acetylamino)phenyl]acrylic acid
(CAS 7152-04-7)

Alkene
Modification
(e.g., Hydrogenation)

Carboxylic Acid
Derivatization
(Esterification, Amidation)

Amide Hydrolysis
- Primary Amine

Chemical Modifications

Further Functionalized
Aniline Scaffolds

Novel Ester/Amide Drugs
(e.g., Antimicrobials)

Saturated Phenylpropanoic
Acid Derivatives

Target Molecule Classes

Figure 3. Role as a Versatile Chemical Scaffold
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2930275#3-4-acetylamino-phenyl-acrylic-acid-cas-
number-7152-04-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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